molecular formula C24H22N2O3 B11348884 N-(4-methoxybenzyl)-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

N-(4-methoxybenzyl)-3,5-dimethyl-N-(pyridin-2-yl)-1-benzofuran-2-carboxamide

Cat. No.: B11348884
M. Wt: 386.4 g/mol
InChI Key: FDROCKCDPXQUJJ-UHFFFAOYSA-N
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Description

N-[(4-METHOXYPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring, a pyridine ring, and a methoxyphenyl group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group through an amidation reaction using reagents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-METHOXYPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylated derivatives, amine derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N-[(4-METHOXYPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[(4-METHOXYPHENYL)METHYL]-3,5-DIMETHYL-N-(PYRIDIN-2-YL)-1-BENZOFURAN-2-CARBOXAMIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3,5-dimethyl-N-pyridin-2-yl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C24H22N2O3/c1-16-7-12-21-20(14-16)17(2)23(29-21)24(27)26(22-6-4-5-13-25-22)15-18-8-10-19(28-3)11-9-18/h4-14H,15H2,1-3H3

InChI Key

FDROCKCDPXQUJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N(CC3=CC=C(C=C3)OC)C4=CC=CC=N4

Origin of Product

United States

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